molecular formula C11H14FN B8721290 6-Fluoro-2,5-dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 91618-35-8

6-Fluoro-2,5-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B8721290
Key on ui cas rn: 91618-35-8
M. Wt: 179.23 g/mol
InChI Key: YTUDFSPYEQESOK-UHFFFAOYSA-N
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Patent
US04898945

Procedure details

7.0 kg of 2,5-dimethyl-6-fluoroquinoline, 51.5 kg of glacial acetic acid and 350 g of 50% water-wet 5% platinum on carbon catalyst were combined and hydrogenated at 50 psi for 20 hours. Gas chromatography showed residual starting material so an additional 35 g of catalyst was added and the hydrogenation was continued for an additional 2 hours. The mixture was filtered to remove the catalyst and the solvent was then evaporated. The residue was dissolved in 10 gallons of cold water, and the resulting mixture was made basic with ammonium hydroxide to pH 11 while maintaining the temperature below 30° C. The resulting mixture was extracted with 8 gallons of 1,2-dichloroethane and the extract was dried through azeotropic distillation. The dried extract was treated with magnesium sulfate and filtered, and the filtrate was concentrated in vacuo to give a dark oil, 2,5-dimethyl-6-fluoro-1,2,3,4-tetrahydroquinoline, which was used directly in the next step.
Quantity
7 kg
Type
reactant
Reaction Step One
Name
Quantity
350 g
Type
catalyst
Reaction Step Two
[Compound]
Name
catalyst
Quantity
35 g
Type
catalyst
Reaction Step Three
Quantity
51.5 kg
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([F:13])[C:8]=2[CH3:12])[N:3]=1>O.C(O)(=O)C>[CH3:1][CH:2]1[CH2:11][CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([F:13])[C:8]=2[CH3:12])[NH:3]1

Inputs

Step One
Name
Quantity
7 kg
Type
reactant
Smiles
CC1=NC2=CC=C(C(=C2C=C1)C)F
Step Two
Name
Quantity
350 g
Type
catalyst
Smiles
O
Step Three
Name
catalyst
Quantity
35 g
Type
catalyst
Smiles
Step Four
Name
Quantity
51.5 kg
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
the hydrogenation was continued for an additional 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CUSTOM
Type
CUSTOM
Details
the solvent was then evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 10 gallons of cold water
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 30° C
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with 8 gallons of 1,2-dichloroethane
CUSTOM
Type
CUSTOM
Details
the extract was dried through azeotropic distillation
EXTRACTION
Type
EXTRACTION
Details
The dried extract
ADDITION
Type
ADDITION
Details
was treated with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CC1NC2=CC=C(C(=C2CC1)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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